3-Amino-5-bromo-2-propylpyridine
Description
3-Amino-5-bromo-2-propylpyridine is a pyridine derivative characterized by a bromine atom at the 5-position, an amino group at the 3-position, and a propyl substituent at the 2-position of the pyridine ring. The bromine atom offers a site for further functionalization (e.g., cross-coupling reactions), while the amino group enhances solubility and reactivity in nucleophilic substitutions. The propyl chain contributes to lipophilicity, influencing pharmacokinetic properties or material compatibility .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-2-propylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
PMOHVPNVTUYTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-propylpyridine typically involves the bromination of 2-propylpyridine followed by amination. One common method includes:
Bromination: 2-Propylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of 3-Amino-5-bromo-2-propylpyridine may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-propylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products like 3-azido-5-bromo-2-propylpyridine.
Oxidation: Products like 3-nitro-5-bromo-2-propylpyridine.
Reduction: Products like 3-amino-5-bromo-2-propylpyridine derivatives.
Scientific Research Applications
3-Amino-5-bromo-2-propylpyridine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-propylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The presence of the amino and bromo groups allows it to form specific interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-amino-5-bromo-2-propylpyridine with analogous compounds:
Key Observations:
- Bromine Position: Bromine at the 5-position (meta to amino) in the target compound may direct electrophilic substitutions differently compared to bromine at the 2-position (ortho to methyl) in 2-bromo-3-methylpyridine.
Biological Activity
3-Amino-5-bromo-2-propylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the available literature regarding the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
3-Amino-5-bromo-2-propylpyridine is a pyridine derivative characterized by the presence of an amino group and a bromine atom at specific positions on the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 202.08 g/mol. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
The biological activity of 3-Amino-5-bromo-2-propylpyridine is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. It has been suggested that the compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways or by disrupting cell membrane integrity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 3-Amino-5-bromo-2-propylpyridine. A comparative analysis of various pyridine compounds revealed that those containing halogen substitutions, such as bromine, often display enhanced antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| 3-Amino-5-bromo-2-propylpyridine | 32 | 16 |
| 4-Chloropyridine | 64 | 32 |
| Nicotinic acid | 128 | 64 |
Data adapted from recent studies on pyridine derivatives .
Case Studies
Synthesis Methods
The synthesis of 3-Amino-5-bromo-2-propylpyridine typically involves bromination reactions followed by amination processes. Common methods include:
- Bromination : Starting from 2-propylpyridine, bromination can be achieved using bromine in an appropriate solvent.
- Amination : The introduction of the amino group can be performed via nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
